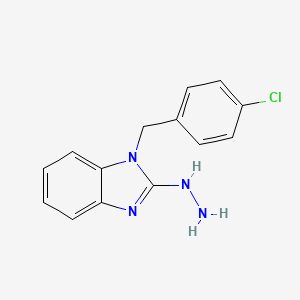
(1E)-N-hydroxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitropropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a benzodioxole ring, and a nitropropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This can be achieved through the condensation of catechol with methylene chloride in the presence of a base. The nitropropylidene moiety is then introduced via a nitration reaction, followed by the formation of the hydroxylamine derivative through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted benzodioxoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is being explored for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[1-(2,3-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE
- (E)-N-[1-(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE
Uniqueness
Compared to similar compounds, (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is unique due to the specific positioning of the methoxy group and the nitropropylidene moiety. These structural features influence its reactivity and interactions with molecular targets, making it distinct in its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O6 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
(NE)-N-[1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitropropylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N2O6/c1-6(13(15)16)10(12-14)7-3-8(17-2)11-9(4-7)18-5-19-11/h3-4,6,14H,5H2,1-2H3/b12-10- |
Clé InChI |
DOMDLSYYTBDDEZ-BENRWUELSA-N |
SMILES isomérique |
CC(/C(=N/O)/C1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
SMILES canonique |
CC(C(=NO)C1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(3-acetylphenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11476627.png)

![Ethyl 4-[({[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11476637.png)
![Ethyl 5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11476641.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-](/img/structure/B11476643.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)
![Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11476651.png)
![N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide](/img/structure/B11476654.png)
![ethyl 5-[6-(5-chlorothiophen-2-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11476655.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11476685.png)

![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476697.png)
![4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B11476699.png)
